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Compound of Interest

Compound Name:
[2-(Piperidin-4-

ylmethyl)phenyl]methanol

CAS No.: 1783870-08-5

Cat. No.: B1449939

Get Quote

Application Note: [2-(Piperidin-4-
ylmethyl)phenyl]methanol in Drug Discovery
Executive Summary
[2-(Piperidin-4-ylmethyl)phenyl]methanol represents a high-value "linker scaffold"

characterized by an ortho-substitution pattern that imposes specific conformational constraints.

Unlike its para- and meta- isomers, the ortho geometry facilitates the formation of

intramolecular hydrogen bonds and unique binding poses in GPCR and enzyme pockets. This

intermediate is critical for synthesizing bivalent ligands, histamine antagonists, and PARP

inhibitor analogs.
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Property Specification

Chemical Name [2-(Piperidin-4-ylmethyl)phenyl]methanol

CAS Number 1783870-08-5

Molecular Formula C₁₃H₁₉NO

Molecular Weight 205.30 g/mol

Key Functionalities
Primary Alcohol (Oxidation/Leaving Group),

Secondary Amine (Basic Center)

pKa (Calc.) ~10.8 (Piperidine NH), ~14.5 (Alcohol OH)

Synthetic Utility & Causality
The value of this intermediate lies in its bifunctional orthogonality. The primary alcohol and the

secondary amine can be functionalized independently, allowing for the rapid generation of

diverse libraries.

The "Ortho-Effect" in Ligand Design
In many bioactive molecules, the ortho-methylene bridge creates a "U-turn" topology. This is

particularly useful in:

GPCR Antagonists: Mimicking the "benzhydryl" spatial arrangement found in antihistamines

(e.g., Terfenadine analogs) but with improved solubility due to the piperidine ring.

Macrocyclization: The proximity of the alcohol and amine allows for the synthesis of fused

tricyclic systems (e.g., benzoxepines) via intramolecular cyclization.

Validated Synthesis Protocols
Two primary routes are recommended based on scale and available starting materials.

Method A: The Phthalide-Picoline Route (Scalable /
Industrial)
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Recommended for >100g batches. This route utilizes inexpensive commodity chemicals and

avoids expensive transition metal catalysts.

Step-by-Step Protocol:

Lithiation: Cool a solution of 4-picoline (1.0 eq) in dry THF to -78°C. Add LDA (1.1 eq)

dropwise over 30 mins.

Causality: Low temperature prevents polymerization of the lithiated species.

Condensation: Add a solution of Phthalide (isobenzofuran-1(3H)-one, 0.9 eq) in THF. Stir for

2h, allowing the temp to rise to 0°C.

Mechanism:[1][2][3][4][5][6] Nucleophilic attack opens the lactone ring, forming the keto-

alcohol intermediate.

Dehydration & Reduction: Quench with aqueous HCl. Reflux in acetic acid/Zn dust or

perform catalytic hydrogenation (Pd/C, H₂, 3 bar) to reduce the benzylic ketone/olefin to the

methylene linkage.

Result: Yields 2-(4-pyridylmethyl)benzoic acid.

Chemoselective Reduction: Treat the acid with LiAlH₄ (2.5 eq) in THF at 0°C -> Reflux.

Result: Reduces the carboxylic acid to the primary alcohol without reducing the pyridine

ring (under these conditions). Yields [2-(pyridin-4-ylmethyl)phenyl]methanol.[7]

Heterocycle Hydrogenation: Hydrogenate the pyridine ring using PtO₂ (Adams' catalyst) in

MeOH/AcOH (50 psi H₂).

Validation: Monitor by LC-MS for the disappearance of the aromatic pyridine peak (M+1 =

199) and appearance of the piperidine product (M+1 = 206).

Method B: The Suzuki-Miyaura Route (Discovery / High-
Throughput)
Recommended for <5g batches or analog generation.
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Protocol:

Coupling: React 2-bromobenzyl alcohol (protected as TBDMS ether) with (N-Boc-piperidin-4-

yl)methylboronic acid (or pinacol ester) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in

Dioxane/Water (4:1) at 90°C.

Deprotection: Treat with TFA/DCM (1:1) to remove Boc and TBDMS groups simultaneously.

Advantage:[2][3][4] Higher functional group tolerance; avoids harsh reducing agents.

Functionalization & Library Generation
The following workflow illustrates how to diverge from the core scaffold to active

pharmaceutical ingredients (APIs).

Visualizing the Workflow
The diagram below maps the transformation pathways from the core intermediate to potential

drug candidates.
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Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the alcohol and

amine handles.

Protocol: Selective Functionalization
N-Protection (Critical First Step):
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Dissolve scaffold (1 eq) in DCM. Add Boc₂O (1.1 eq) and TEA (1.5 eq). Stir 2h at RT.[5][6]

QC Check: NMR should show a singlet at ~1.45 ppm (9H).

Alcohol Oxidation (to Aldehyde):

Use MnO₂ (10 eq) in DCM (heterogeneous, mild) or Dess-Martin Periodinane (1.1 eq).

Note: Avoid Jones oxidation as it may over-oxidize to the carboxylic acid and degrade the

Boc group if acidic.

Reductive Amination (Library Entry):

React the resulting aldehyde with diverse amines (R-NH₂) using NaBH(OAc)₃ in DCE.

Application: This creates the "Head-Linker-Tail" architecture common in MCHr1 and H3

antagonists.

Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Impurity Type Origin Detection Method
Limit (API Starting
Material)

Pyridine Analog

Incomplete

hydrogenation

(Method A)

HPLC (UV 254nm) < 0.5%

Over-reduced Alkane
Hydrogenolysis of the

benzyl alcohol
GC-MS / H-NMR < 0.1%

Des-methyl Analog
Impurity in Picoline

starting material
LC-MS < 1.0%

Self-Validating QC Protocol:

H-NMR Diagnostic: Look for the multiplet at ~4.6 ppm (Benzylic -CH₂-OH). If this shifts to a

doublet or disappears, check for oxidation or hydrogenolysis.
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Piperidine Ring: The protons adjacent to Nitrogen should appear as multiplets at ~2.6 and

3.1 ppm. Sharp aromatic signals indicate incomplete hydrogenation (pyridine contamination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methanol-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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